molecular formula C24H23N5O4 B2524388 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide CAS No. 906159-07-7

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide

Cat. No. B2524388
M. Wt: 445.479
InChI Key: GIUXCELRYASYJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide is a useful research compound. Its molecular formula is C24H23N5O4 and its molecular weight is 445.479. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives, such as N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide, are critical in pharmacological research due to their broad spectrum of biological activities. These compounds exhibit anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, and other potentials. Their significance in drug discovery and development is increasingly recognized, offering a foundation for the creation of novel low-molecular-weight inhibitors for various therapeutic applications (Danao et al., 2021).

Antitubercular Activity

Isoquinoline derivatives have shown promising antitubercular activity against Mycobacterium tuberculosis and other non-tuberculous mycobacteria. This includes their efficacy in combating INH-resistant strains, positioning them as valuable leads for designing new anti-TB compounds. The structural modification of these compounds, aimed at enhancing their antitubercular potency, underscores the versatility and therapeutic potential of isoquinoline derivatives in addressing tuberculosis, one of the leading infectious diseases globally (Asif, 2014).

Advances in Pyridine and Isoquinoline Synthesis

Recent advancements in synthetic methodologies have enabled the efficient construction of pyridine and isoquinoline frameworks using propargylic alcohols. This approach has opened up new avenues for the synthesis of complex cyclic systems, integral to medicinal chemistry and drug discovery. Such strategies are instrumental in the development of molecules with a broad spectrum of biological activities, highlighting the role of isoquinoline derivatives in therapeutic innovation (Mishra, Nair, & Baire, 2022).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-N'-(4-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4/c30-23(24(31)27-20-7-9-21(10-8-20)29(32)33)26-15-22(18-6-3-12-25-14-18)28-13-11-17-4-1-2-5-19(17)16-28/h1-10,12,14,22H,11,13,15-16H2,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUXCELRYASYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide

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